molecular formula C14H22O2 B176985 Ethyl 2-(adamantan-1-yl)acetate CAS No. 15782-66-8

Ethyl 2-(adamantan-1-yl)acetate

Cat. No.: B176985
CAS No.: 15782-66-8
M. Wt: 222.32 g/mol
InChI Key: NYDGUAAQLKCFQD-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantan-1-yl)acetate is an organic compound featuring an adamantane core, which is a highly stable, diamond-like structure

Scientific Research Applications

Ethyl 2-(adamantan-1-yl)acetate has several scientific research applications:

Safety and Hazards

Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .

Mechanism of Action

Target of Action

Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity . The primary targets of adamantane derivatives are often related to their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role as a starting material in the synthesis of various functional adamantane derivatives . These derivatives can be involved in a wide range of biochemical processes, depending on their specific structures and functions .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives are generally influenced by their high reactivity and the specific characteristics of their chemical structures .

Result of Action

The result of the action of this compound is likely to depend on the specific reactions it is involved in and the resulting adamantane derivatives that are produced . For example, in the Chan–Lam reaction, the product is an N-aryl derivative of an adamantane-containing amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(adamantan-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as vanadyl acetylacetonate (VO(acac)2). This reaction proceeds under mild conditions and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantan-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(adamantan-1-yl)acetate is unique due to its ester functional group, which provides different reactivity and properties compared to other adamantane derivatives. This makes it particularly useful in applications requiring specific chemical reactivity and stability.

Properties

IUPAC Name

ethyl 2-(1-adamantyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDGUAAQLKCFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383605
Record name ethyl 2-(adamantan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15782-66-8
Record name ethyl 2-(adamantan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 mmol of ethyl acrylate, 50 mmol of adamantane, 1 mmol of N-hydroxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.1 mmol of acetylacetonatocobalt(III), and 54 mmol of acetonitrile was stirred at 70° C. in an oxygen atmosphere (1 atm) for 8 hours. A reaction mixture was concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield ethyl 3-(adamant-1-yl)-2-hydroxypropionate of the following formula (a), ethyl 3-(adamant-1-yl)-2-oxopropionate of the following formula (b), and ethyl 1-adamantaneacetate of the following formula (c) in yields of 55%, 16%, and 8%, respectively. The conversion rate from ethyl acrylate was 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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